3-chloro-N-cyclopropylpyridine-2-sulfonamide
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Overview
Description
3-chloro-N-cyclopropylpyridine-2-sulfonamide is an organosulfur compound that features a sulfonamide functional group attached to a pyridine ring. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and agrochemicals. The presence of the sulfonamide group imparts unique chemical properties, making it a valuable building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-cyclopropylpyridine-2-sulfonamide typically involves the reaction of 3-chloropyridine with cyclopropylamine and a sulfonyl chloride. The general synthetic route can be summarized as follows:
Starting Materials: 3-chloropyridine, cyclopropylamine, and a sulfonyl chloride (e.g., methanesulfonyl chloride).
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under basic conditions provided by a base like triethylamine.
Procedure: The 3-chloropyridine is first reacted with cyclopropylamine to form the corresponding amine derivative. This intermediate is then treated with the sulfonyl chloride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-cyclopropylpyridine-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering its oxidation state.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
Substitution Products: Derivatives with different substituents on the pyridine ring.
Oxidation Products: Sulfonic acids or sulfonate esters.
Reduction Products: Amines or other reduced forms of the sulfonamide group.
Scientific Research Applications
3-chloro-N-cyclopropylpyridine-2-sulfonamide has several applications in scientific research:
Pharmaceuticals: It serves as a precursor for the synthesis of various drugs, particularly those targeting bacterial infections and inflammatory diseases.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its bioactive properties.
Material Science: It is employed in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 3-chloro-N-cyclopropylpyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to competitively inhibit enzyme activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic or pesticidal effects.
Comparison with Similar Compounds
Similar Compounds
3-chloropyridine: A simpler analog without the sulfonamide group, used in various organic syntheses.
N-cyclopropylpyridine-2-sulfonamide: Lacks the chlorine atom, offering different reactivity and applications.
Sulfonamide Derivatives: Compounds with similar sulfonamide groups but different aromatic or aliphatic backbones.
Uniqueness
3-chloro-N-cyclopropylpyridine-2-sulfonamide is unique due to the combination of the chlorine atom, cyclopropyl group, and sulfonamide functionality. This unique structure imparts specific chemical properties, such as enhanced reactivity in substitution reactions and potential bioactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H9ClN2O2S |
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Molecular Weight |
232.69 g/mol |
IUPAC Name |
3-chloro-N-cyclopropylpyridine-2-sulfonamide |
InChI |
InChI=1S/C8H9ClN2O2S/c9-7-2-1-5-10-8(7)14(12,13)11-6-3-4-6/h1-2,5-6,11H,3-4H2 |
InChI Key |
WIBMHYDKRUEYNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=C(C=CC=N2)Cl |
Origin of Product |
United States |
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